molecular formula C9H23Cl2N3O B1525211 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride CAS No. 1236261-47-4

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride

Cat. No.: B1525211
CAS No.: 1236261-47-4
M. Wt: 260.2 g/mol
InChI Key: LXMDMIXDIKUDBF-UHFFFAOYSA-N
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Description

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N3O. It is commonly used in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride typically involves the reaction of 2-amino-3-methylbutanoic acid with N,N-dimethylethylenediamine. The reaction is carried out in the presence of a suitable solvent and a dehydrating agent to facilitate the formation of the amide bond. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, or thiols, typically in the presence of a suitable solvent and catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-N-[2-(dimethylamino)ethyl]propanamide dihydrochloride
  • Bis(2-dimethylaminoethyl) disulfide dihydrochloride
  • 2-(Dimethylamino)ethyl methylamino ethanol

Uniqueness

2-Amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide dihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research applications.

Properties

IUPAC Name

2-amino-N-[2-(dimethylamino)ethyl]-3-methylbutanamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O.2ClH/c1-7(2)8(10)9(13)11-5-6-12(3)4;;/h7-8H,5-6,10H2,1-4H3,(H,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMDMIXDIKUDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCCN(C)C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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